molecular formula C27H25N5O2S B2664172 N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111038-93-7

N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2664172
CAS No.: 1111038-93-7
M. Wt: 483.59
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Description

This compound features a triazolo[4,3-a]quinazoline core fused with a 5-oxo group and substituted at the 4-position with a phenethyl moiety. The thioacetamide side chain is linked to an N-(4-ethylphenyl) group, contributing to its unique structural and electronic properties. The synthesis of such triazole-quinazoline hybrids typically involves cyclization reactions, as seen in related derivatives .

Properties

CAS No.

1111038-93-7

Molecular Formula

C27H25N5O2S

Molecular Weight

483.59

IUPAC Name

N-(4-ethylphenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H25N5O2S/c1-2-19-12-14-21(15-13-19)28-24(33)18-35-27-30-29-26-31(17-16-20-8-4-3-5-9-20)25(34)22-10-6-7-11-23(22)32(26)27/h3-15H,2,16-18H2,1H3,(H,28,33)

SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a complex organic compound with significant potential for various biological activities. Its structure incorporates multiple functional groups, including an amide, a triazole, a quinazolinone, and a thioether, which may contribute to its pharmacological properties.

  • Molecular Formula : C27H25N5O2S
  • Molecular Weight : 483.59 g/mol
  • CAS Number : 1111038-93-7
  • IUPAC Name : N-(4-ethylphenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

CompoundActivityInhibition Zone (mm)MIC (mg/mL)
Compound 13Moderate against Staphylococcus aureus965
Compound 15Moderate against E. coli and C. albicans10–1275–80

The presence of the triazole moiety in the compound enhances its activity against various Gram-positive and Gram-negative bacteria. Specifically, derivatives containing triazole and quinazolinone structures have shown significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Activity

In studies evaluating the anti-inflammatory potential of quinazoline derivatives, compounds similar to this compound demonstrated substantial inhibition of nitric oxide (NO) release in LPS-induced models. Notably:

CompoundNO Release Inhibition (%)COX Inhibition
Compound 6pHigher than lead compound D1Significant

This suggests that the compound may exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and modulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

3. Antioxidant Activity

The antioxidant properties of compounds within this chemical family have also been documented. The structure of this compound suggests potential for radical scavenging activity due to the presence of hydroxyl groups and other electron-donating substituents.

Study on Antimicrobial Efficacy

A study conducted on a series of quinazoline derivatives highlighted the effectiveness of compounds with similar structures to this compound against Candida albicans. The results indicated an inhibition zone of up to 11 mm with an MIC of 80 mg/mL for certain derivatives .

Research on Anti-inflammatory Mechanisms

In another investigation focusing on the anti-inflammatory properties of quinazoline derivatives, it was found that specific compounds could significantly inhibit NO production and reduce inflammatory markers in cellular models. This supports the hypothesis that similar compounds could be effective in treating inflammatory diseases .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures to N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide may exhibit significant antitumor properties. For instance:

  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes. This mechanism can lead to apoptosis in rapidly dividing cancer cells .

Antihistaminic Properties

Derivatives of triazoloquinazoline have shown promise as H1-antihistamines. They have demonstrated efficacy in preventing bronchospasm without causing sedation, making them potential candidates for developing new antihistamine drugs .

Cancer Therapy

Given its structural characteristics and biological activities, this compound could serve as a lead compound in cancer therapeutics. Its ability to disrupt cellular processes associated with tumor growth positions it as a candidate for further investigation in oncology .

Antioxidant Activity

Quinazolinone derivatives have been reported to possess antioxidant properties. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals. This property could be beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the applications of quinazolinone derivatives:

  • Antioxidant Activity Evaluation : A study evaluated various 2-substituted quinazolinones for their antioxidant properties using different assays (CUPRAC and DPPH). Results indicated that specific substituents significantly enhance antioxidant activity .
  • Antitumor Efficacy : Research on related compounds demonstrated significant antitumor effects in clinical settings, where certain derivatives showed prolonged survival rates in patients undergoing treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Core Structure : The target compound’s triazoloquinazoline core distinguishes it from alprazolam’s benzodiazepine framework. This difference likely alters target specificity; alprazolam acts on GABAₐ receptors , whereas quinazoline derivatives may inhibit kinases or topoisomerases .
  • Synthesis: Cyclization methods dominate triazoloquinazoline synthesis (e.g., sodium-mediated reactions in ethanol ), contrasting with alprazolam’s multi-step benzodiazepine synthesis .

Bioactivity and Functional Implications

  • Triazole Role: Both the target compound and alprazolam incorporate a 1,2,4-triazole ring, which is known to enhance metabolic stability and binding affinity. For alprazolam, this results in 25–30× greater sedative potency than diazepam . The target compound’s triazole moiety may similarly amplify its bioactivity, though its exact targets remain uncharacterized .
  • Thioacetamide vs.
  • Phenethyl vs. Substituted Phenyls : The phenethyl group on the quinazoline core could extend hydrophobic interactions in enzyme active sites, a feature absent in simpler phenyl-substituted analogs .

Q & A

Q. What green chemistry approaches can reduce waste in large-scale synthesis?

  • Methodological Answer : Replace traditional solvents with ionic liquids or cyclopentyl methyl ether (CPME). Catalytic methods (e.g., nano-catalyzed Suzuki coupling) improve atom economy. Solvent-free mechanochemical synthesis has achieved 85% yield in related heterocycles .

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